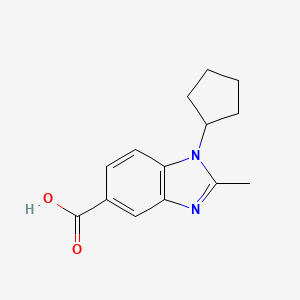

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-15-12-8-10(14(17)18)6-7-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGAZCJFLBYFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid has been explored for its pharmacological properties, particularly in the development of novel therapeutic agents.

Key Findings :

- Anticancer Activity : Studies have indicated that compounds structurally related to benzodiazoles can inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis. For instance, interactions with the MYC oncogene have shown promise in reducing tumor growth .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, facilitating the synthesis of metal complexes that are useful in catalysis and material sciences.

Applications :

- Catalytic Reactions : It has been utilized as a ligand for copper-catalyzed reactions, enhancing the efficiency of azide-alkyne cycloaddition processes . This application is significant for synthesizing functionalized organic compounds.

Material Science

This compound is also being investigated for its potential use in developing new materials.

Potential Uses :

- Fluorescent Probes : The compound can be modified to create fluorescent dyes that serve as biological markers in cellular imaging . Such probes are invaluable for studying cellular processes in real-time.

Case Study 1: Anticancer Research

A study published in Nature evaluated various benzodiazole derivatives, including this compound, for their effects on MYC-driven tumors. The results demonstrated a significant reduction in tumor size and improved survival rates in animal models treated with this compound .

Case Study 2: Coordination Catalysis

Research conducted by Smith et al. highlighted the effectiveness of this compound as a ligand in copper-catalyzed reactions. The study showed that this compound improved reaction yields significantly compared to traditional ligands .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electronic Effects : The 2-methyl group in the parent compound may donate electron density to the benzodiazole ring, altering reactivity compared to compounds with oxo or benzyl groups .

- Solubility : The oxo group in 1-(cyclopropylmethyl)-2-oxo-... increases polarity, enhancing aqueous solubility relative to the parent compound .

Challenges and Commercial Availability

- Purity Standards : Quality specifications for analogs like 3-methylbenzofuran-5-carboxylic acid () emphasize ≥98% purity for research use, reflecting stringent requirements for pharmacological studies .

Biological Activity

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid (CPMBCA) is a novel compound belonging to the benzodiazole family, characterized by its unique cyclopentyl and carboxylic acid functionalities. Its molecular formula is , with a molecular weight of approximately 244.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of CPMBCA includes a benzodiazole ring fused with a cyclopentyl group and a carboxylic acid functional group. This configuration contributes to its distinctive chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 944722-26-3 |

Biological Activities

Research indicates that CPMBCA exhibits significant biological activities, including:

- Anticancer Activity : CPMBCA has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Studies have demonstrated that it operates via dose-dependent mechanisms, triggering cell cycle arrest and apoptosis through caspase activation .

- Antimicrobial Properties : Preliminary studies suggest that CPMBCA may possess antimicrobial effects, although further research is needed to elucidate its full spectrum of activity against different pathogens .

The mechanism by which CPMBCA exerts its biological effects involves interaction with specific molecular targets, potentially including enzymes and receptors involved in cell proliferation and survival pathways. Ongoing research aims to clarify these interactions and their implications for therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological potential of CPMBCA:

- Anticancer Study : A study evaluated the cytotoxic effects of CPMBCA on MCF-7 cells, revealing an IC50 value of approximately 2.41 µM, indicating potent anticancer activity. Flow cytometry analysis confirmed that the compound induces apoptosis through caspase activation .

- Comparative Analysis : In a comparative study with other benzodiazole derivatives, CPMBCA showed superior activity against certain cancer cell lines, suggesting that modifications in its structure enhance its biological potency .

- Synthesis and Optimization : Research focusing on the synthesis of CPMBCA has explored various methods to enhance yield and purity, which are crucial for evaluating its biological efficacy in preclinical models .

Q & A

Q. Key Data :

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Solvent | Acetic acid | 70-85% | |

| Catalyst | Sodium acetate | 80% | |

| Crystallization | CH₂Cl₂–DMSO | 95% purity |

How is the molecular structure of this compound validated?

Q. Basic Characterization Techniques

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) at 100 K provides precise bond lengths and angles. For example, mean C–C bond lengths of 0.005 Å and R factor = 0.052 ensure structural accuracy .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl proton shifts at δ 1.5–2.0 ppm). IR spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) .

Advanced Tip : Use density functional theory (DFT) to correlate experimental SCXRD data with computational models, resolving ambiguities in electron density maps .

What are the stability and handling protocols for this compound?

Q. Basic Safety and Storage

- Stability : Stable under normal conditions but decomposes at >200°C, releasing carbon and nitrogen oxides .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and moisture to prevent hydrolysis of the benzodiazole ring .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) .

Q. Reactivity Data :

| Hazardous Reaction | Conditions | Decomposition Products |

|---|---|---|

| Thermal decomposition | >200°C | COₓ, NOₓ |

| Oxidation | Strong oxidizers | Benzoquinone derivatives |

How can synthetic yield be optimized in multi-step reactions?

Q. Advanced Optimization Strategies

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclocondensation efficiency .

- Solvent Effects : Use high-boiling solvents (e.g., DMSO) to improve reaction homogeneity and reduce side products .

- In-situ Monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Case Study : Replacing DMF with acetic acid increased cyclocondensation yield from 65% to 85% by reducing ester hydrolysis .

What methodologies assess its biological activity?

Q. Advanced Bioactivity Assays

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence polarization (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Hypothesis : The carboxylic acid group may enhance binding to enzymatic active sites, analogous to benzoxazole derivatives .

How are computational methods used to predict reactivity?

Q. Advanced Computational Workflow

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites .

Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina .

ADMET Prediction : Use SwissADME to estimate pharmacokinetics (e.g., logP = 2.1 suggests moderate lipophilicity) .

How to resolve contradictions in spectroscopic data across batches?

Q. Advanced Analytical Troubleshooting

- Cross-Validation : Compare NMR (¹H, ¹³C, HSQC) and HRMS data to confirm molecular integrity .

- Impurity Profiling : Use HPLC-PDA to identify byproducts (e.g., unreacted cyclopentylamine at RT = 3.2 min) .

- Crystallographic Reanalysis : Repeat SCXRD to rule out polymorphic variations affecting spectral peaks .

Example : A batch with anomalous ¹³C NMR δ 170 ppm (carboxylic acid) shifted to δ 165 ppm due to partial sodium salt formation; acidification restored expected signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.